N1-(4-Bromophenyl)-1,2-ethanediamine 2HCl

Description

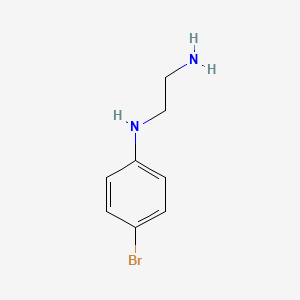

N1-(4-Bromophenyl)-1,2-ethanediamine 2HCl is a diamine derivative featuring a brominated aromatic ring and an ethanediamine backbone.

Properties

IUPAC Name |

N'-(4-bromophenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMXHWWEYABJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290491 | |

| Record name | N1-(4-Bromophenyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50622-52-1 | |

| Record name | N1-(4-Bromophenyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50622-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-(4-Bromophenyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Coordination Chemistry

Ligand Properties

N1-(4-Bromophenyl)-1,2-ethanediamine 2HCl can act as a bidentate ligand in coordination complexes. Its ability to coordinate with transition metals such as palladium and platinum has been demonstrated, leading to the formation of metal complexes that exhibit enhanced biological activities compared to their uncoordinated forms. For example, palladium(II) complexes with similar diamines have shown higher antibacterial and anticancer activities than their corresponding ligands .

Material Science

Supramolecular Chemistry

The compound's structural features allow it to participate in supramolecular chemistry applications. It can form stable complexes through hydrogen bonding and π-π stacking interactions, which are essential for developing new materials with tailored properties. Such interactions could be exploited in creating advanced drug delivery systems or novel polymeric materials .

Table 1: Anticancer Activity of Palladium(II) Complexes Derived from Ethylenediamine Ligands

Table 2: Coordination Characteristics of N1-(4-Bromophenyl)-1,2-ethanediamine

Mechanism of Action

The mechanism by which N1-(4-Bromophenyl)-1,2-ethanediamine 2HCl exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in electrophilic substitution reactions, while the ethanediamine moiety can participate in coordination chemistry.

Molecular Targets and Pathways:

Electrophilic Substitution: The bromophenyl group can act as an electrophile, reacting with nucleophiles.

Coordination Chemistry: The ethanediamine moiety can coordinate with metal ions, forming complexes.

Comparison with Similar Compounds

Structural Analogs with Bromophenyl Substitutions

N1,N2-Bis(4-Bromobenzyl)Ethane-1,2-Diamine

- Molecular Formula : C₁₆H₁₈Br₂N₂

- Molecular Weight : 398.14 g/mol

- Key Features : Two 4-bromobenzyl groups attached to the ethanediamine core.

- Synthesis : Achieved via reductive amination of (1E,1'E)-N,N'-(ethane-1,2-diyl)bis(1-(4-bromophenyl)methanimine), with a reported yield of 89.0% .

- The higher molecular weight (398.14 vs. ~288 for the target compound) also impacts pharmacokinetic properties.

(1R)-1-(4-Bromophenyl)ethane-1,2-diamine 2HCl

- Molecular Formula : C₈H₁₃BrCl₂N₂

- Molecular Weight : 288.01 g/mol

- Key Features : A chiral center at the C1 position of the ethanediamine chain .

- Comparison: Stereochemistry introduces differences in biological activity (e.g., receptor binding) compared to non-chiral analogs. The presence of two HCl molecules enhances water solubility.

Substituted Ethanediamine Derivatives

N1,N1-Dimethyl-1-(3-methylphenyl)-1,2-ethanediamine 2HCl

- Molecular Formula : C₁₁H₁₉Cl₂N₂

- Key Features : A methylphenyl group at C1 and dimethyl substitution on the terminal amine .

- Comparison : The electron-donating methyl group on the phenyl ring increases lipophilicity, while dimethylamine substitution reduces basicity compared to primary amines.

N-[(4-Bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine

- Molecular Formula : C₁₆H₁₉BrN₂O

- Molecular Weight : 335.24 g/mol

- Key Features : A hybrid structure with both bromophenyl and methoxyphenyl groups .

- Comparison : The methoxy group improves solubility in organic solvents, while the bromine maintains electronic effects. The bulkier substituents may hinder steric accessibility in reactions.

Substituent Effects on Physicochemical Properties

| Compound | Substituent | Solubility Trend | Reactivity Insight |

|---|---|---|---|

| N1-(4-Bromophenyl)-1,2-ethanediamine 2HCl | Bromophenyl (electron-withdrawing) | Moderate in polar solvents | Enhanced stability in acidic conditions |

| N1,N1-Dimethyl-1-(3-methylphenyl)-1,2-ethanediamine 2HCl | Methylphenyl (electron-donating) | High in organic solvents | Reduced nucleophilicity due to dimethyl substitution |

| N-[(4-Bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine | Methoxyphenyl (electron-donating) | High in DMSO/ethanol | Dual electronic effects (Br vs. OMe) |

Biological Activity

N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride, also known as 4-bromophenyl ethylenediamine, is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : N1-(4-bromophenyl)ethane-1,2-diamine dihydrochloride

- Molecular Formula : C8H11BrN2.2ClH

- CAS Number : 50622-52-1

N1-(4-Bromophenyl)-1,2-ethanediamine 2HCl exhibits various biological activities primarily through its interaction with cellular pathways and molecular targets. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological efficacy.

Kinase Inhibition

Recent studies have indicated that derivatives of ethylenediamines can act as kinase inhibitors. For instance, compounds similar to N1-(4-Bromophenyl)-1,2-ethanediamine have shown significant inhibitory effects on key kinases involved in cancer progression, such as mTOR and PDGFR. These kinases play critical roles in cell growth and survival, making them important targets for cancer therapy .

Biological Activity Data

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| mTOR Inhibition | Low micromolar range | |

| PDGFR Inhibition | Sub-micromolar range | |

| Cytotoxicity in CLL cells | Higher than cisplatin |

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

-

Antitumor Activity :

A study examined the cytotoxic effects of this compound against chronic lymphocytic leukemia (CLL) cells. The results indicated that it exhibited higher antitumoral activity compared to standard chemotherapy agents like cisplatin, suggesting its potential as a therapeutic agent in oncology . -

DNA Interaction Studies :

Research into the interaction of N1-(4-Bromophenyl)-1,2-ethanediamine with DNA revealed that it can intercalate into DNA strands. This property is significant as it can lead to the inhibition of DNA replication and transcription processes, further contributing to its antitumor effects . -

Antiviral Activity :

Compounds related to N1-(4-Bromophenyl)-1,2-ethanediamine have been studied for their antiviral properties. Some derivatives showed promising results as allosteric inhibitors against viral proteases, indicating a broader spectrum of biological activity beyond anticancer properties .

Preparation Methods

Reaction Overview

The most direct route involves reductive amination of 4-bromobenzaldehyde with ethylenediamine. This method leverages the aldehyde’s electrophilicity to form a Schiff base intermediate, which is subsequently reduced to the target diamine.

Key Steps:

-

Schiff Base Formation :

Ethylenediamine reacts with 4-bromobenzaldehyde in ethanol under reflux, yielding an imine intermediate.Stoichiometric control (1:1 aldehyde-to-diamine ratio) minimizes di-substitution.

-

Reduction with Sodium Borohydride :

The imine is reduced using NaBH4 in ethanol at 0–25°C, producing the monosubstituted diamine: -

Salt Formation :

Treatment with concentrated HCl yields the dihydrochloride salt:

Optimization Data:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Temperature | 25°C | – |

| Reducing Agent | NaBH4 | – |

| Reaction Time | 12 h | – |

Challenges : Competing di-substitution requires meticulous stoichiometry. Purification via column chromatography (SiO2, ethyl acetate/hexane) isolates the mono-substituted product.

Asymmetric Synthesis Using Chiral Auxiliaries

Enantioselective Reduction

For the (S) -enantiomer, asymmetric synthesis employs chiral catalysts. A modified Evans oxazaborolidine catalyst facilitates enantioselective reduction of a prochiral ketone precursor.

Procedure:

-

Ketone Synthesis :

4-Bromophenylacetonitrile undergoes Grignard addition with methylmagnesium bromide, forming 4-bromophenylacetone. -

Asymmetric Reduction :

The ketone is reduced using (R)-2-methyl-CBS-oxazaborolidine and BH3·THF: -

Amination :

The alcohol is converted to a mesylate, displaced by ammonia under high pressure: -

Dihydrochloride Formation :

HCl gas is bubbled through an ether solution of the diamine.

Analytical Validation:

Protection-Deprotection Strategy

Stepwise Functionalization

To avoid di-substitution, one amine group is protected before introducing the 4-bromophenyl moiety.

Synthesis Pathway:

-

Boc Protection :

Ethylenediamine reacts with di-tert-butyl dicarbonate ((Boc)2O) in THF: -

Schiff Base Formation :

The free amine reacts with 4-bromobenzaldehyde, forming a mono-imine. -

Reduction and Deprotection :

NaBH4 reduces the imine, followed by Boc removal with TFA: -

Salt Formation :

The diamine is treated with HCl gas to precipitate the dihydrochloride.

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Boc Protection | 85 |

| Imine Reduction | 72 |

| Deprotection | 90 |

Analytical Characterization

Spectroscopic Data

Q & A

Basic: What are the optimal synthetic routes for N1-(4-Bromophenyl)-1,2-ethanediamine 2HCl, and how can purity be maximized?

Answer:

The synthesis of N1-(4-Bromophenyl)-1,2-ethanediamine derivatives typically involves the reaction of a brominated benzaldehyde (e.g., 4-bromobenzaldehyde) with ethylenediamine under controlled conditions. For example, describes similar syntheses using 2-bromobenzaldehyde, where catalysts (e.g., acidic or basic media) and precise temperature/pressure settings are critical for achieving high yields (>85%). To maximize purity, chromatographic purification (e.g., flash column chromatography) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are recommended. NMR and HPLC should be used to confirm structural integrity and purity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify the bromophenyl substitution pattern and amine proton environments ( shows similar compounds analyzed via δ 7.24–4.37 ppm for aromatic and alkyl protons).

- High-Performance Liquid Chromatography (HPLC): To assess purity (>98%) and detect impurities.

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to confirm molecular weight (e.g., C₈H₁₁BrN₂·2HCl ≈ 283.55 g/mol, as per ).

- Elemental Analysis: To validate empirical formulas (e.g., C, H, N, Br, Cl percentages) .

Basic: What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer:

The compound is slightly soluble in water but more soluble in polar aprotic solvents (e.g., DMSO, DMF) based on analogous dihydrochloride salts ( ). Stability testing recommends storage at -20°C in airtight, light-protected containers to prevent degradation. Thermal gravimetric analysis (TGA) can monitor decomposition thresholds, which typically exceed 150°C for similar brominated diamines .

Advanced: How does the position of the bromine substituent (para vs. ortho) on the phenyl ring affect biological activity?

Answer:

Comparative studies on bromophenyl-substituted diamines (e.g., 4-bromo vs. 2-bromo analogs) reveal that the para position enhances steric accessibility for target binding. For instance, highlights that 4-bromophenyl derivatives exhibit stronger interactions with biomolecules like DNA topoisomerases due to optimized halogen bonding. Computational docking studies (e.g., AutoDock Vina) can model these interactions, showing higher binding affinity for para-substituted compounds .

Advanced: How can researchers resolve contradictions in enzyme inhibition data for this compound?

Answer:

Contradictions often arise from variations in experimental parameters:

- pH Sensitivity: Amine protonation states (NH₂ vs. NH₃⁺) affect binding. Use buffer systems (e.g., Tris-HCl, pH 7.4–8.0) to standardize conditions.

- Concentration Gradients: Dose-response curves (e.g., IC₅₀ values) should be validated across multiple assays (e.g., fluorometric vs. colorimetric).

- Control Experiments: Compare with structurally similar analogs (e.g., 4-fluorobenzyl derivatives in ) to isolate substituent-specific effects.

Statistical tools like ANOVA or Bayesian modeling can quantify variability .

Advanced: What role does this compound play in the design of metalloprotein inhibitors?

Answer:

The ethylenediamine backbone acts as a bidentate ligand , enabling coordination to metal ions (e.g., Cu²⁺, Fe³⁺) in metalloenzymes. discusses analogous iridium complexes where diamines stabilize transition states in catalytic cycles. For bromophenyl derivatives, the bromine atom enhances electron-withdrawing effects, modulating redox potentials of metal centers. Researchers should employ X-ray crystallography or EXAFS to characterize metal-ligand geometries .

Advanced: How can computational methods predict the binding affinity of this compound with G-protein-coupled receptors (GPCRs)?

Answer:

- Molecular Docking: Tools like Schrödinger Suite or GROMACS simulate ligand-receptor interactions, focusing on bromine’s halogen-bonding potential with aromatic residues (e.g., Tyr, Phe).

- MD Simulations: Assess binding stability over 100+ ns trajectories, monitoring RMSD and hydrogen-bond occupancy.

- QSAR Models: Use Hammett constants (σ) to correlate bromine’s electronic effects with activity across a library of analogs ( supports this approach for bromobenzyl derivatives) .

Advanced: What strategies optimize the selectivity of this compound for cancer cell lines over healthy cells?

Answer:

- Prodrug Modification: Introduce enzymatically cleavable groups (e.g., esterase-sensitive moieties) to activate the compound selectively in tumor microenvironments.

- Lipid Nanoparticle Encapsulation: Enhance cellular uptake in cancer cells via receptor-mediated endocytosis (e.g., folate receptors).

- Combination Studies: Test synergy with chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis ( references similar combinatorial approaches) .

Advanced: How does this compound compare to fluorinated analogs in pharmacokinetic studies?

Answer:

Fluorinated analogs (e.g., 4-fluorobenzyl derivatives in ) exhibit higher metabolic stability due to C-F bond resistance to oxidative degradation. However, brominated compounds show stronger target affinity (ΔG ≈ -9.2 kcal/mol vs. -8.5 kcal/mol for fluorinated analogs in docking studies). Researchers should conduct in vivo PK/PD studies using LC-MS/MS to compare bioavailability and half-life .

Advanced: What mechanistic insights explain the compound’s activity against antibiotic-resistant bacteria?

Answer:

The bromophenyl group disrupts bacterial membrane integrity via hydrophobic interactions, while the diamine moiety chelates Mg²⁺ ions essential for biofilm formation. notes similar brominated diamines inhibiting efflux pumps (e.g., AcrAB-TolC in E. coli). Use time-kill assays and SEM imaging to validate membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.